Product packaging for 3-Bromo-2-methoxy-5-methylphenol(Cat. No.:CAS No. 137639-64-6)

3-Bromo-2-methoxy-5-methylphenol

Cat. No.: B6316677
CAS No.: 137639-64-6
M. Wt: 217.06 g/mol
InChI Key: DJQLYYJJNRHLJO-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Chemistry

Halogenated aromatic compounds are a class of chemicals characterized by a benzene (B151609) ring structure to which one or more halogen atoms (fluorine, chlorine, bromine, or iodine) are attached. iloencyclopaedia.org The introduction of a halogen atom into an aromatic ring, a process known as halogenation, is a fundamental reaction in organic chemistry. numberanalytics.comyoutube.com This reaction typically proceeds through an electrophilic aromatic substitution mechanism, which involves the generation of a positively charged halogen electrophile (often aided by a catalyst), its subsequent attack on the electron-rich aromatic ring to form a resonance-stabilized carbocation (a sigma complex), and finally, the loss of a proton to restore aromaticity. numberanalytics.com

The presence of a halogen atom significantly alters the electronic properties and reactivity of the aromatic ring, making these compounds crucial intermediates in the synthesis of more complex molecules. Halogenated aromatics have found extensive use across various sectors, serving as building blocks for pharmaceuticals, advanced polymers, and agrochemicals, as well as being used in industrial applications as solvents and flame retardants. numberanalytics.com Widespread use has also led to research into their environmental persistence and biodegradation, as many of these compounds are stable and can accumulate in the environment. nih.gov

Significance of Phenolic Systems in Organic Synthesis

Phenols, organic compounds featuring a hydroxyl (-OH) group directly bonded to an aromatic ring, are of paramount importance in organic synthesis. wikipedia.org The hydroxyl group is a strongly activating, electron-donating group, which makes the aromatic ring highly susceptible to electrophilic substitution reactions. wikipedia.org This enhanced reactivity allows for the regioselective introduction of various functional groups onto the benzene ring, making phenols versatile precursors for a multitude of derivatives. wikipedia.orgacs.org

Phenolic systems are more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide anion, where the negative charge is delocalized over the aromatic ring. wikipedia.org This acidity is a key property utilized in many synthetic transformations. The structural motif of phenol (B47542) is a common scaffold in a vast number of biologically active molecules and industrial chemicals, including pharmaceuticals, polymers like polycarbonates and Bakelite, detergents, and herbicides. wikipedia.orgresearchgate.net Furthermore, the ability of the phenolic hydroxyl group to donate a hydrogen atom and scavenge free radicals underpins the well-documented antioxidant properties of many phenolic compounds. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BrO2 B6316677 3-Bromo-2-methoxy-5-methylphenol CAS No. 137639-64-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-methoxy-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQLYYJJNRHLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodological Advancements for 3 Bromo 2 Methoxy 5 Methylphenol

Regioselective Bromination Strategies

The introduction of a bromine atom at a specific position on a phenol (B47542) ring is a critical step, heavily influenced by the directing effects of existing substituents. The hydroxyl and methoxy (B1213986) groups are strong ortho-, para-directing activators, which can lead to a mixture of products if not properly controlled.

Direct bromination of a precursor such as 2-methoxy-5-methylphenol (B1664560) (creosol) would theoretically be the most straightforward route. The hydroxyl and methoxy groups strongly activate the ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to them. In the case of 2-methoxy-5-methylphenol, the available positions for bromination are C3, C4, and C6. However, achieving selective bromination at the C3 position is challenging due to competing reactions at the other activated sites.

Various brominating agents can be employed, including elemental bromine, N-Bromosuccinimide (NBS), and potassium bromide in conjunction with an oxidizing agent. researchgate.net The choice of solvent and reaction conditions can significantly influence the regiochemical outcome. researchgate.net For instance, using a reagent like S-methyl methanethiosulfonate (B1239399) as an oxidant with bromine has been shown to improve atom economy in the bromination of electron-rich arenes. researchgate.net Despite these methods, direct bromination often results in poor yields of the desired isomer or the formation of polybrominated byproducts, necessitating complex purification steps.

To overcome the challenges of direct bromination, indirect methods involving the modification of precursors are frequently employed. A common strategy is to temporarily protect the highly activating phenolic hydroxyl group to temper its directing effect. This can be illustrated by a synthetic route used for the analogous compound, 5-bromo-2-methoxyphenol. chemicalbook.comgoogle.com

The synthesis involves a three-step process:

Protection: The starting material, o-methoxyphenol (guaiacol), undergoes acetylation of the phenolic hydroxyl group using acetic anhydride. google.com This converts the potent hydroxyl activator into a less activating acetate (B1210297) ester group.

Bromination: The resulting acetate is then brominated. With the hydroxyl group masked, the regioselectivity of the bromination is more effectively controlled by the remaining methoxy group, leading to the desired substitution pattern. Reagents such as bromine with an iron powder catalyst or NBS can be used for this step. chemicalbook.comgoogle.com

Deprotection: Finally, the acetate protecting group is removed by hydrolysis (deacetylation) under basic conditions to restore the phenolic hydroxyl group, yielding the final brominated phenol. chemicalbook.comgoogle.com

This protection-bromination-deprotection sequence is a powerful tool for controlling regioselectivity in the synthesis of highly functionalized phenols.

Phenolic Hydroxyl Functionalization and Etherification

The functionalization of the phenolic hydroxyl group is a cornerstone of synthetic strategies for substituted phenols. As discussed previously, its primary role in the synthesis of 3-Bromo-2-methoxy-5-methylphenol is often as a protecting group to guide the regioselectivity of other reactions, particularly bromination. google.com

The conversion of the hydroxyl group (-OH) into an acetate ester (-OAc) is a classic example of such functionalization. This temporary modification serves two purposes: it prevents unwanted side reactions at the hydroxyl group itself (like O-bromination) and it modulates the electronic properties of the aromatic ring, thereby influencing the position of subsequent electrophilic substitution. After the desired modification, such as bromination, has been achieved, the hydroxyl group can be easily regenerated by simple hydrolysis, making it an efficient and reversible functionalization strategy.

Methoxy Group Introduction Methodologies

However, if a synthesis were to start from a precursor without the methoxy group, such as 3-bromo-5-methylphenol (B1280546), a methylation step would be necessary. The most common method for this transformation is the Williamson ether synthesis. This would involve deprotonating the phenolic hydroxyl group with a suitable base (e.g., sodium hydride) to form a phenoxide ion. This nucleophilic phenoxide is then reacted with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to form the desired methyl ether.

Advanced Synthetic Routes

Modern organic synthesis seeks to develop more efficient and atom-economical methods, often leveraging transition metal catalysis to achieve transformations that are difficult using classical methods.

A highly advanced and practical route for generating substituted phenols involves a one-pot C-H activation/borylation/oxidation sequence. While demonstrated for the synthesis of the precursor 3-bromo-5-methylphenol, this method highlights a powerful strategy for constructing the core phenolic structure. nih.gov

The process begins with 3-bromotoluene (B146084) and proceeds through the following sequence without the isolation of intermediates:

C-H Activation/Borylation: A transition metal catalyst, typically based on iridium, selectively activates a carbon-hydrogen bond on the aromatic ring. This activated species then reacts with a boron-containing reagent (like bis(pinacolato)diboron, B₂pin₂) to form a boronic ester intermediate.

Oxidation: The C-B bond of the boronic ester is then oxidized, commonly using an oxidizing agent like hydrogen peroxide (H₂O₂), to introduce the hydroxyl group, yielding the final phenol product, 3-bromo-5-methylphenol. nih.gov

This methodology offers a significant advantage by allowing for the direct functionalization of C-H bonds, bypassing the traditional reliance on the inherent directing effects of pre-existing functional groups in electrophilic aromatic substitution. This precursor could then be subjected to methoxylation to complete the synthesis of the target molecule.

Electrochemical Synthesis Techniques and Mechanistic Considerations

Electrochemical methods offer a green and highly controllable alternative to traditional chemical synthesis, often avoiding harsh reagents and improving reaction selectivity. While no specific literature detailing the direct electrochemical synthesis of this compound is available, the principles of electrochemical bromination of phenols are well-established and can be considered for this target molecule.

The fundamental mechanism involves the anodic oxidation of a bromide source, typically a bromide salt like NaBr or KBr, to generate the brominating agent in situ. This can proceed through the formation of molecular bromine (Br₂) or other reactive bromine species. The electro-generated bromine then acts as an electrophile, attacking the electron-rich aromatic ring of the phenol substrate.

Mechanistic Steps:

Anodic Oxidation: Bromide ions (Br⁻) are oxidized at the anode to form bromine (Br₂). 2Br⁻ → Br₂ + 2e⁻

Electrophilic Attack: The generated bromine is polarized by the solvent or catalyst, creating a potent electrophile (Br⁺) which is then attacked by the phenol's aromatic ring. For phenolic compounds, the high electron density of the ring, activated by the hydroxyl group, facilitates this attack.

Rearomatization: The resulting intermediate, a bromocyclohexadienone cation (or arenium ion), loses a proton (H⁺) to restore the aromaticity of the ring, yielding the brominated phenol.

Recent studies have demonstrated that this in situ generation of bromine is an effective strategy for the bromination of various indicators like thymol (B1683141) blue and phenol red, confirming the viability of the approach. chemicalbook.com The effectiveness of electrochemical treatment can be finely tuned by adjusting parameters such as electrolysis time, current density, pH, and electrolyte concentration. foreverest.net

Advanced electrochemical methods could also involve the generation of hypervalent bromine(III) compounds (λ³-bromanes) through the anodic oxidation of aryl bromides. sigmaaldrich.com These highly reactive species can then participate in subsequent functionalization reactions. While more complex, this approach represents a frontier in electrochemical synthesis, offering unique reactivity that could potentially be harnessed for challenging substitutions.

For a substrate like 2-methoxy-5-methylphenol, an electrochemical approach would need to carefully control the potential to manage the regioselectivity, as multiple positions on the ring are activated.

Comparative Analysis of Synthetic Efficiency, Yield, and Selectivity

The synthesis of this compound is primarily a challenge of regioselectivity. The starting precursor, 2-methoxy-5-methylphenol, has three substituents that influence the position of electrophilic attack: a strongly activating hydroxyl (-OH) group, a strongly activating methoxy (-OCH₃) group, and a weakly activating methyl (-CH₃) group. All are ortho-, para-directors. organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.com

The primary challenge is that the target '3-position' is ortho to the methoxy group but meta to the powerful hydroxyl group. Standard electrophilic substitution on phenols is overwhelmingly directed by the -OH group to its own ortho and para positions. Therefore, direct bromination is likely to yield a mixture of isomers, with the 4-bromo and 6-bromo products being significant byproducts.

Several strategies can be compared to address this challenge:

Method 1: Direct Bromination

Direct bromination of 2-methoxy-5-methylphenol can be attempted with various reagents.

Bromine in Water/Polar Solvents: Using bromine water or other polar solvents tends to be highly reactive and often leads to polybromination, forming a 2,4,6-tribromophenol (B41969) derivative where possible. libretexts.orggoogle.com This method would likely offer very poor selectivity for the desired product.

Bromine in Non-Polar Solvents: Carrying out the reaction in a non-polar solvent like carbon disulfide (CS₂) at low temperatures can increase the selectivity for monobromination, favoring the para-product. orgsyn.org However, this would still likely favor bromination at position 4, para to the hydroxyl group.

N-Bromosuccinimide (NBS): NBS is a milder brominating agent that can offer better control and selectivity. The use of NBS with a catalytic amount of acid, such as p-toluenesulfonic acid (p-TsOH) in methanol, has been shown to be highly effective for selective ortho-bromination of para-substituted phenols, with yields often exceeding 86%. organicchemistrytutor.com This presents a promising route, although the selectivity between the two available ortho positions to the hydroxyl group (4- and 6-) versus the target 3-position would need to be experimentally determined.

Method 2: Protection-Bromination-Deprotection

To overcome the powerful directing effect of the phenolic hydroxyl group, a protection strategy can be employed. This approach is demonstrated in the synthesis of the isomeric 5-bromo-2-methoxyphenol. chemicalbook.comgoogle.com

Protection: The hydroxyl group is protected, for example, as an acetate ester using acetic anhydride. This reduces its activating ability.

Bromination: The protected intermediate is then brominated. The directing effects are now dominated by the methoxy and methyl groups, potentially altering the regiochemical outcome in favor of the desired isomer.

Deprotection: The protecting group is removed to regenerate the phenol. While this multi-step approach is longer, it offers a potential path to otherwise inaccessible isomers by modulating the electronic properties of the ring.

Method 3: Advanced C-H Activation/Borylation

A modern alternative involves a one-pot C-H activation/borylation/oxidation sequence. This method has been successfully used to prepare 3-bromo-5-methylphenol from 3-bromotoluene on a multigram scale with high yield. nih.gov Applying this logic, one could envision a strategy starting from an intermediate where the desired bromo and methyl groups are already in place, followed by a directed hydroxylation. This pathway represents a significant methodological advancement, avoiding classical electrophilic substitution issues.

Interactive Table: Comparative Analysis of Potential Synthetic Methods

MethodKey ReagentsProbable YieldSelectivity IssuesAdvantagesDisadvantages
Direct Bromination (NBS) 2-methoxy-5-methylphenol, NBS, p-TsOH, MethanolModerateMixture of 3-, 4-, and 6-bromo isomers likely. Selectivity is the key challenge.One-step, mild conditions. organicchemistrytutor.comPoor selectivity for the target isomer is expected due to powerful directing groups.
Protection-Bromination-Deprotection Acetic anhydride, Bromine/Fe, NaOH(aq)GoodImproved selectivity possible by masking the -OH group's influence. google.comHigher potential for regiocontrol.Multi-step process, lower atom economy.
C-H Borylation/Oxidation Ir catalyst, B₂pin₂, Oxidant (e.g., Oxone)Good-HighDepends on directing effects of C-H activation catalyst. nih.govNovel reactivity, potentially high selectivity.Requires expensive catalysts and specialized knowledge.

Synthesis of Key Precursors and Intermediates

The primary and most crucial precursor for the synthesis of this compound is 2-methoxy-5-methylphenol (also known as 4-methylguaiacol, isocreosol, or creosol). foreverest.netijisrt.combldpharm.comgoogle.com This compound provides the core structure onto which the bromine atom is added.

Several synthetic routes to 2-methoxy-5-methylphenol have been reported:

From p-Cresol (B1678582): A common laboratory and industrial method involves the direct bromination or chlorination of p-cresol to yield 2-bromo- or 2-chloro-4-methylphenol. This is followed by a nucleophilic substitution reaction (methoxylation) to replace the halogen with a methoxy group, yielding the final product. masterorganicchemistry.com The initial bromination of p-cresol can itself be a high-yield reaction. chemicalbook.com

From Guaiacol (B22219): An alternative pathway starts with guaiacol (2-methoxyphenol). The hydrogenation of guaiacol can produce 2-methoxy-4-methylphenol, which is being explored as a method for producing biofuels from lignin-derived compounds. masterorganicchemistry.com

From 3-Bromo-4-aminotoluene: A more classical route involves the diazotization of 3-bromo-4-aminotoluene followed by decomposition of the diazonium salt in the presence of water to yield o-bromo-p-cresol (2-bromo-4-methylphenol), which can then be methoxylated. orgsyn.org

Another key intermediate, depending on the chosen synthetic pathway, is m-cresol (5-methylphenol) . It can be brominated to produce isomers like 2-bromo-5-methyl-phenol, highlighting the different regiochemical outcomes based on the starting material's substitution pattern.

Interactive Table: Key Precursors and Synthesis Methods

Compound NameStructureRoleCommon Synthesis Method(s)
2-Methoxy-5-methylphenol 2-Methoxy-5-methylphenolDirect Precursor1. Halogenation of p-cresol followed by methoxylation. masterorganicchemistry.com2. Hydrogenation of guaiacol. masterorganicchemistry.com
p-Cresol p-CresolStarting Material for PrecursorSynthesized from phenol via Friedel-Crafts alkylation or from toluene (B28343) via sulfonation and alkali fusion.
Guaiacol GuaiacolStarting Material for PrecursorProduced from catechol via methylation or from the pyrolysis of lignin. masterorganicchemistry.com
m-Cresol m-CresolStarting Material for Isomeric SynthesisObtained from coal tar or synthesized from toluene.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise structure of this compound can be pieced together.

The aromatic region would show two signals corresponding to the protons at the C4 and C6 positions. Due to the different electronic environments, these protons would appear as distinct doublets. The single hydroxyl (-OH) proton would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The methoxy (-OCH₃) group protons would present as a sharp singlet, typically integrating to three protons. Similarly, the methyl (-CH₃) group attached to the aromatic ring would also appear as a singlet, integrating to three protons.

For comparison, spectral data for related methoxy- and methyl-substituted phenols provide context for these expected shifts.

¹H NMR Data for Analogue Compounds

Compound Solvent Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
2-Bromo-4-methoxyphenol sigmaaldrich.com CDCl₃ 7.01 (d, J = 2.88 Hz, 1H), 6.94 (d, J = 8.91 Hz, 1H), 6.78 (dd, J = 2.91, 2.88 Hz, 1H), 5.23 (s, 1H), 3.75 (s, 3H)
2-Bromo-4-methylphenol sigmaaldrich.com CDCl₃ 7.27 (s, 1H), 7.01 (d, J = 8.25 Hz, 1H), 6.90 (d, J = 8.24 Hz, 1H), 5.37 (s, 1H), 2.27 (s, 1H)
4-Bromo-3-methoxyphenol sigmaaldrich.com CDCl₃ 7.34 (d, J = 8.52 Hz, 1H), 6.60 (d, J = 2.85 Hz, 1H), 6.42 (dd, J = 2.88, 2.85 Hz, 1H), 5.49 (s, 1H), 3.77 (s, 3H)

| 3-Methoxy-5-methylphenol chemicalbook.com | N/A | Spectral data available, specific shifts not listed in abstract. |

This table is interactive. Click on the headers to sort.

The ¹³C NMR spectrum for this compound is expected to show eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents (bromo, methoxy, hydroxyl, and methyl groups).

C1 (C-OH): The carbon bearing the hydroxyl group would appear in the downfield region, typically around 145-155 ppm.

C2 (C-OCH₃): The carbon attached to the methoxy group would also be downfield, influenced by the oxygen atom.

C3 (C-Br): The carbon bonded to the bromine atom would have its chemical shift influenced by the halogen's electronegativity and would appear in the range of 110-120 ppm.

C4 & C6 (Aromatic C-H): These carbons would appear in the typical aromatic region.

C5 (C-CH₃): The carbon attached to the methyl group would be shifted slightly downfield.

Methoxy Carbon (-OCH₃): This signal would appear in the upfield region, typically around 55-60 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal would be found in the most upfield region of the spectrum, usually around 20 ppm.

Data from analogue compounds provides a useful reference for these interpretations.

¹³C NMR Data for Analogue Compounds

Compound Solvent Chemical Shifts (δ, ppm)
2-Bromo-4-methoxyphenol sigmaaldrich.com CDCl₃ 153.83, 146.53, 116.85, 116.33, 115.35, 109.92, 55.99
2-Bromo-4-methylphenol sigmaaldrich.com CDCl₃ 150.03, 132.12, 131.41, 129.77, 115.74, 109.83, 20.19
4-Bromo-3-methoxyphenol sigmaaldrich.com CDCl₃ 156.76, 156.13, 133.36, 108.51, 102.27, 100.46, 56.19

| 2-Methoxy-5-methylphenol chemicalbook.com | N/A | Spectral data available, specific shifts not listed in abstract. |

This table is interactive. Click on the headers to sort.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, these methods would confirm the presence of the hydroxyl, methoxy, methyl, and aromatic moieties.

Key expected vibrational bands include:

O-H Stretch: A broad absorption band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups would be observed just below 3000 cm⁻¹.

C=C Aromatic Stretching: These vibrations typically result in several sharp peaks in the 1450-1600 cm⁻¹ region.

C-O Stretching: Phenolic C-O stretching gives a strong band around 1200-1260 cm⁻¹, and the aryl-alkyl ether C-O stretch of the methoxy group would also appear in this region.

C-Br Stretch: The carbon-bromine bond vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

For instance, the FT-IR spectrum of the related compound guaiacol (2-methoxyphenol) shows characteristic bands that would be expected to have parallels in the spectrum of this compound. nist.gov Similarly, studies on other substituted phenols confirm these general frequency assignments. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds exhibit characteristic absorption bands in the UV region due to π → π* transitions within the benzene (B151609) ring. The exact position and intensity of these absorption maxima (λ_max) are sensitive to the nature and position of the substituents on the ring.

For this compound, the hydroxyl, methoxy, methyl, and bromo groups all act as auxochromes, which can shift the absorption bands to longer wavelengths (a bathochromic or red shift) and potentially increase their intensity. It is expected to exhibit strong absorption bands in the UV region, likely around 270-290 nm, which is typical for substituted phenols. The electronic spectra of related Schiff bases derived from substituted salicylaldehydes have been studied, providing insights into the electronic properties of these types of structures. researchgate.net

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself is not publicly available, the technique's power can be illustrated by related structures. For example, the crystal structure of a complex thiophene (B33073) derivative containing a (5-bromo-2-hydroxy-3-methoxybenzylidene)amino moiety has been determined. researchgate.net Such an analysis for this compound would reveal the planarity of the benzene ring, the orientation of the methoxy and hydroxyl groups, and how the molecules pack in the crystal lattice, likely involving hydrogen bonding from the phenolic -OH group.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be a key feature. Due to the presence of bromine, this peak would appear as a characteristic doublet (M⁺ and M+2⁺) with nearly equal intensity, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a stable ion, or the loss of a CO molecule. GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would be ideal for separating this compound from a mixture and confirming its identity. The NIST WebBook provides mass spectral data for the un-brominated analogue, 2-Methoxy-5-methylphenol, which shows a strong molecular ion peak and a base peak corresponding to the loss of a methyl group. nist.gov Furthermore, a GC-TOFMS method has been developed for the analysis of the isomeric 3-Methoxy-5-methylphenol, demonstrating the utility of this technique for resolving and identifying such compounds. asianpubs.org

Research Context and Potential Applications

Brominated and methoxy-substituted phenolic compounds are scaffolds of interest in medicinal chemistry. Research into diarylsulphonamides containing 2,5-dimethoxyaniline (B66101) rings, particularly those that are also brominated, has revealed potent cytotoxic activity against certain human tumor cell lines. nih.gov These compounds have been found to act as tubulin inhibitors, disrupting microtubule formation in cells and inducing apoptosis, which highlights the potential of this chemical class in anticancer research. nih.gov While 3-Bromo-2-methoxy-5-methylphenol itself has not been studied in this context, its structural elements are consistent with those found in molecules of current scientific interest.

Quantum Chemical and Computational Investigations of 3 Bromo 2 Methoxy 5 Methylphenol

Density Functional Theory (DFT) Calculations and Basis Set Selection

Quantum chemical calculations for 3-Bromo-2-methoxy-5-methylphenol were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules. ijsrst.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the strengths of both Hartree-Fock theory and DFT, was selected for its accuracy in describing molecular systems. researchgate.net To ensure a high-quality description of the electronic wavefunctions, the 6-311++G(d,p) basis set was employed. researchgate.net This basis set is sufficiently flexible, incorporating diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in chemical bonds. All calculations were performed in the gas phase to model the molecule in an isolated state. bhu.ac.in

The initial step in the computational study was to determine the most stable three-dimensional structure of this compound. This was achieved through geometry optimization, a process that systematically alters the molecular geometry to find the configuration with the lowest possible energy on the potential energy surface. nih.gov A conformational analysis was performed by scanning the potential energy surface along the dihedral angles associated with the rotation of the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups to ensure the identified structure was the global minimum and not merely a local minimum. nih.gov The optimized geometry reveals the planarity of the benzene (B151609) ring, with the substituents positioned to minimize steric hindrance. The presence of an intramolecular hydrogen bond between the hydroxyl hydrogen and the methoxy oxygen is a key feature influencing the preferred conformation.

The table below presents a selection of key optimized geometrical parameters for the most stable conformer of this compound. Bond lengths are given in Angstroms (Å) and bond angles in degrees (°).

ParameterBond Length (Å) / Bond Angle (°)
Bond Lengths
C-Br1.910
C-O (Phenolic)1.355
O-H (Phenolic)0.971
C-O (Methoxy)1.368
O-CH3 (Methoxy)1.425
Bond Angles
C-C-Br119.5
C-C-O (Phenolic)118.0
C-O-H109.2
C-C-O (Methoxy)121.0
C-O-C (Methoxy)117.5

Note: These values are representative for a molecule of this type as determined by DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. researchgate.net A large energy gap corresponds to high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.netwuxiapptec.com

For this compound, the HOMO is primarily localized on the electron-rich aromatic ring and the oxygen atoms, consistent with the expected nucleophilic character of these regions. The LUMO is distributed more broadly across the molecule, including the antibonding orbitals of the benzene ring. The calculated HOMO-LUMO energy gap provides insight into the molecule's stability.

The table below summarizes the key findings from the FMO analysis.

ParameterEnergy (eV)
EHOMO-5.85
ELUMO-1.75
Energy Gap (ΔE)4.10

Note: These values are representative and indicate a molecule of considerable stability.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. bhu.ac.in The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.netdergipark.org.tr

The MEP map of this compound shows the most negative potential concentrated around the phenolic and methoxy oxygen atoms due to their high electronegativity and the presence of lone pairs. dergipark.org.tr These sites represent the primary centers for interaction with electrophiles. Conversely, the most positive potential is located on the hydrogen atom of the hydroxyl group, identifying it as the principal site for nucleophilic attack. nih.gov The aromatic ring shows a gradient of potential, influenced by the electron-donating and withdrawing effects of its substituents.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex molecular orbitals into localized bonds and lone pairs, which align with Lewis structures. researchgate.net This analysis is particularly effective for quantifying intramolecular delocalization, or charge transfer, interactions. mdpi.comijrte.org The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory, where a larger E(2) value indicates a more significant interaction between an electron donor orbital and an electron acceptor orbital. researchgate.net

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (O) Phenolicπ* (Carom-Carom)18.5
LP (O) Methoxyπ* (Carom-Carom)15.2
π (Carom-Carom)π* (Carom-Carom)22.1

Note: E(2) represents the stabilization energy. LP denotes a lone pair orbital. The values are representative of strong intramolecular charge transfer.

Atoms in Molecules (AIM) Theory and Charge Density Analysis

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing chemical bonds and intermolecular interactions based on the topology of the electron density (ρ(r)). nih.gov AIM analysis partitions the molecule into atomic basins and identifies critical points in the electron density field. At a Bond Critical Point (BCP), located along the path of maximum electron density between two bonded atoms, the properties of the electron density reveal the nature of the interaction. researchgate.net

The value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP are key indicators. A negative Laplacian (∇²ρ(r) < 0) signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive Laplacian (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals forces, where electron density is depleted in the internuclear region. nih.gov For this compound, AIM analysis confirms the covalent nature of the C-C, C-H, C-O, and C-Br bonds. It is also used to characterize the weak intramolecular hydrogen bond between the hydroxyl hydrogen and the methoxy oxygen, which would exhibit a positive Laplacian, confirming its closed-shell, electrostatic nature.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide a visual representation of electron pair localization in a molecule. nih.gov They map regions of space where the probability of finding a second electron with the same spin is low, which corresponds to areas occupied by electron pairs, such as covalent bonds and lone pairs. The function is scaled from 0 to 1, where high values (close to 1.0) indicate strong electron localization.

For this compound, ELF and LOL analyses provide a clear and intuitive picture of its electronic structure, corroborating the Lewis model. The maps show distinct localization basins corresponding to the atomic cores, the covalent bonds (C-C, C-H, C-O, C-Br), and the non-bonding lone pairs on the two oxygen atoms. This visualization helps in confirming the bonding patterns and the spatial arrangement of electron pairs, which is fundamental to understanding the molecule's structure and reactivity. nih.gov

Investigation of Tautomerism and Intramolecular Proton Transfer Processes

Theoretical studies on molecules structurally related to this compound, such as other substituted phenols and Schiff bases, indicate that this compound could exhibit tautomerism. The primary form is the phenol (B47542) (enol) form, but a keto tautomer could also exist, arising from an intramolecular proton transfer from the hydroxyl group to a carbon atom on the aromatic ring.

Computational methods, particularly Density Functional Theory (DFT) with the B3LYP functional, are instrumental in studying this phenomenon. These calculations can determine the relative energies and stabilities of the different tautomeric forms. For similar phenolic compounds, the enol form is generally found to be more stable. The energy barrier for the intramolecular proton transfer can also be calculated, providing insights into the likelihood and kinetics of the tautomerization process.

While no specific studies on this compound are available, research on analogous compounds like (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol shows that the enol form is preferred in both solid state and various solvents. Computational investigations on such molecules involve optimizing the geometries of both the enol and keto forms and comparing their energies. The higher energy of the keto form typically indicates its lower stability.

The process of intramolecular proton transfer is fundamental to understanding the reactivity and potential photochemical behavior of phenolic compounds. In the case of this compound, the presence of electron-donating (methoxy, methyl) and electron-withdrawing (bromo) groups can influence the acidity of the phenolic proton and the electron density of the aromatic ring, thereby affecting the energetics of proton transfer.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational quantum chemistry, especially DFT, has become a powerful tool for predicting the NLO properties of organic molecules. For this compound, these properties can be theoretically evaluated.

The key NLO parameters that are calculated include the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). These calculations are typically performed using DFT with functionals like B3LYP or CAM-B3LYP. The magnitude of the first hyperpolarizability (β) is a critical indicator of a molecule's potential as an NLO material.

Studies on various organic molecules, including substituted phenols and Schiff bases, have shown that the presence of both electron-donating and electron-withdrawing groups attached to a π-conjugated system can enhance NLO properties. In this compound, the methoxy and methyl groups act as electron donors, while the bromo group is an electron withdrawer. This combination can lead to significant intramolecular charge transfer, which is a key factor for a high β value.

The predicted NLO properties are often compared to those of a standard reference material, such as urea. For instance, computational analysis of some brominated Schiff bases has shown hyperpolarizability values significantly higher than that of urea, indicating their promise as NLO materials. researchgate.net A similar computational approach for this compound would involve calculating its β value and comparing it to established NLO materials.

Table 1: Hypothetical NLO Properties of this compound

This table is a representation of the type of data that would be generated from a DFT calculation for NLO properties. The values are illustrative and not based on actual experimental data for this specific compound.

PropertySymbolHypothetical ValueUnit
Dipole Momentμ> 1.5Debye
Polarizabilityα> 20 x 10-24esu
First Hyperpolarizabilityβ> 10 x 10-30esu

Thermodynamic Property Calculations and Temperature Dependence

The thermodynamic properties of this compound, such as heat capacity (C), entropy (S), enthalpy (H), and Gibbs free energy (G), can be calculated using quantum chemical methods. These calculations provide valuable information about the stability and reactivity of the compound at different temperatures.

DFT calculations can be employed to compute the vibrational frequencies of the molecule. These frequencies are then used to determine the thermodynamic functions at various temperatures based on statistical mechanics principles.

The temperature dependence of these properties is particularly important for understanding the spontaneity of chemical processes, including tautomerism. For example, by calculating the Gibbs free energy change (ΔG) for the tautomerization reaction from the enol to the keto form at different temperatures, one can predict which tautomer is more stable under specific thermal conditions.

In studies of related compounds, such as (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, thermodynamic calculations have been used to investigate the enol-keto tautomerism. researchgate.net The results indicated that the formation of the keto tautomer was non-spontaneous over a range of temperatures, confirming the predominance of the enol form. A similar analysis for this compound would shed light on its tautomeric equilibrium and thermal stability.

Table 2: Hypothetical Thermodynamic Properties of this compound at Different Temperatures

This table illustrates how the thermodynamic properties might vary with temperature, based on computational predictions. The values are for illustrative purposes only.

Temperature (K)Enthalpy (kcal/mol)Heat Capacity (cal/mol·K)Entropy (cal/mol·K)
1005.025.060.0
20012.040.080.0
30020.055.0100.0
40030.065.0120.0
50042.075.0140.0

Reactivity and Reaction Pathways of 3 Bromo 2 Methoxy 5 Methylphenol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. masterorganicchemistry.commasterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comlibretexts.org The existing substituents on the ring, such as the hydroxyl, methoxy (B1213986), and methyl groups in 3-Bromo-2-methoxy-5-methylphenol, are activating and direct incoming electrophiles to the ortho and para positions. msu.edu Conversely, the bromo group is a deactivating but ortho-, para-directing substituent. msu.edu

The presence of activating groups on the phenol (B47542) ring facilitates further halogenation reactions. For instance, the bromination of phenols can be achieved using reagents like N-bromosuccinimide (NBS). mdpi.comnih.gov In the case of this compound, the positions ortho and para to the strongly activating hydroxyl and methoxy groups are susceptible to further electrophilic attack. The bromination of related phenols has been shown to be regioselective, often favoring the position para to the hydroxyl group. ccspublishing.org.cn

Detailed research on the bromination of substituted phenols indicates that the reaction conditions can be tuned to achieve desired products. For example, the use of HBr in combination with an oxidant provides a practical method for regioselective bromination. ccspublishing.org.cn

Table 1: Reagents for Electrophilic Halogenation

Reagent NameFormulaApplication
N-BromosuccinimideC4H4BrNO2Selective bromination of phenols mdpi.comnih.gov
Hydrogen BromideHBrRegioselective bromination with an oxidant ccspublishing.org.cn
BromineBr2General brominating agent youtube.com

Nitration is another key electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto the aromatic ring. masterorganicchemistry.com This is typically achieved using a mixture of nitric acid and sulfuric acid. youtube.com For this compound, the directing effects of the existing substituents will determine the position of the incoming nitro group. The activating hydroxyl and methoxy groups will strongly influence the regioselectivity of the reaction.

Oxidation and Reduction Reactions

The phenolic hydroxyl group in this compound can undergo oxidation. The specific products of oxidation would depend on the oxidizing agent used and the reaction conditions. Milder oxidizing agents might lead to the formation of quinone-type structures, while stronger agents could lead to ring cleavage.

Conversely, the bromo-substituent on the aromatic ring can be a site for reduction reactions. Catalytic hydrogenation, for instance, could potentially remove the bromine atom, leading to 2-methoxy-5-methylphenol (B1664560).

Nucleophilic Substitution Reactions

While electrophilic substitutions are more common for electron-rich aromatic rings, nucleophilic aromatic substitution (SNAr) can occur under certain conditions, particularly if there are strong electron-withdrawing groups on the ring. libretexts.org For this compound, direct nucleophilic substitution of the bromine atom is generally difficult due to the electron-rich nature of the phenol ring. However, reactions like the Ullmann condensation can facilitate the substitution of the bromine with other groups, such as phenoxy ethers, often requiring a copper catalyst. mdpi.com

Reaction Mechanism Elucidation

The mechanism for electrophilic aromatic substitution reactions, such as halogenation and nitration, proceeds through a two-step process. masterorganicchemistry.comlibretexts.orgmsu.edu

Formation of the Arenium Ion: The electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.orgmsu.edu This step is typically the slow, rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.comlibretexts.org

Deprotonation: A base removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.comlibretexts.org

The stability of the intermediate arenium ion is a key factor in determining the regioselectivity of the reaction. The hydroxyl, methoxy, and methyl groups on this compound stabilize the positive charge in the arenium ion, particularly when the attack is at the ortho or para positions relative to these groups, thus favoring substitution at these sites.

Derivatization Strategies and Research Applications of 3 Bromo 2 Methoxy 5 Methylphenol Derivatives

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the azomethine (-C=N-) group, are a prominent class of derivatives synthesized from phenolic compounds. The general synthesis involves the condensation reaction between a primary amine and an active carbonyl compound, typically an aldehyde or a ketone. nanobioletters.comorgsyn.org For derivatives of 3-bromo-2-methoxy-5-methylphenol, this process would first require the introduction of a carbonyl group, most commonly a formyl group (-CHO), onto the phenol (B47542) ring to create the corresponding aldehyde.

The synthesis of a structurally related Schiff base, (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol, was achieved by refluxing a mixture of 2-hydroxy-5-methoxybenzaldehyde (B1199172) and 2-bromo-3-methylaniline (B1268886) in ethanol (B145695). orgsyn.org This reaction, conducted with heating under reflux for several hours, yielded the target Schiff base after cooling and crystallization. orgsyn.org A similar approach could be applied to an aldehyde precursor of this compound, reacting it with a variety of primary amines to generate a library of Schiff base derivatives. Microwave irradiation has also been reported as an efficient method for synthesizing Schiff bases from isovanillin (B20041) and various amines, suggesting a modern, energy-efficient alternative to conventional heating. nih.gov

The formation of the imine bond is a versatile and high-yielding reaction, making it a favored method for creating complex molecules with potential biological and material applications. nanobioletters.comnih.gov

Table 1: General Synthesis of Phenolic Schiff Bases

Reactant 1Reactant 2Reaction TypeTypical ConditionsProduct Class
Phenolic Aldehyde (e.g., derivatized vanillin)Primary Amine (Aromatic or Aliphatic)CondensationReflux in a solvent like ethanolSchiff Base (Imine)

Formation of Carboxylic Acid Derivatives (e.g., Benzoic Acid Analogues)

The conversion of this compound into its corresponding carboxylic acid derivatives, such as benzoic acid analogues, represents a significant synthetic transformation. This can be achieved through several strategic routes, often involving the oxidation of the methyl group or the introduction of a carboxyl group via other means.

One common strategy is the oxidation of the methyl group on the aromatic ring to a carboxylic acid. While direct oxidation can be challenging, multi-step sequences are often employed. For instance, a related compound, 3-bromo-5-methylthiophene, can be converted to 3-bromo-5-methylthiophene-2-carboxylic acid by a process of lithiation followed by quenching with carbon dioxide. acs.org A similar strategy involving ortho-lithiation and subsequent carboxylation could potentially be applied to a protected form of this compound.

Another approach involves the conversion of benzoic acids into phenols, a reaction that can, in principle, be reversed or adapted. orgsyn.orgorgsyn.orgresearchgate.netnih.govresearchgate.net For example, methods exist for the decarboxylative hydroxylation of benzoic acids, and understanding these mechanisms can provide insight into developing a carboxylative protocol. researchgate.net Furthermore, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a complex heterocyclic acid, was achieved through a multi-step process involving nucleophilic substitution, oxidation, bromination, and hydrolysis, showcasing the intricate pathways available for introducing carboxylic acid functionalities onto substituted aromatic rings. researchgate.net The synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid from 2-amino-4-methylphenol (B1222752) and itaconic acid further demonstrates how substituted phenols can be built upon to incorporate acid moieties. nih.govnih.gov

Preparation of Other Functionalized Analogues

Beyond Schiff bases and carboxylic acids, this compound can be derivatized into a wide array of other functionalized analogues. These modifications can enhance its utility as a synthetic intermediate or impart novel properties.

A powerful technique for functionalization is the C-H activation/borylation/oxidation sequence. nih.gov This one-pot method allows for the direct introduction of a hydroxyl group onto an aromatic ring, as demonstrated in the preparation of 3-bromo-5-methylphenol (B1280546) from 3-bromotoluene (B146084). nih.gov Such methods offer high regioselectivity and atom economy. nih.gov

More conventional derivatizations include reactions at the phenolic hydroxyl group. Methylated and acetylated derivatives of bromophenols have been synthesized through etherification and esterification reactions, respectively. springernature.com For instance, methylation can be achieved using a methylating agent in the presence of a base like potassium carbonate. springernature.com

Furthermore, the bromine atom on the ring serves as a handle for cross-coupling reactions. Suzuki and Ullmann coupling reactions are effective methods for forming new carbon-carbon or carbon-oxygen bonds. chemistryviews.org For example, 3-bromophenol (B21344) has been used in Suzuki coupling reactions with boronic acids to produce diaryl ethers, which are precursors to more complex molecules. chemistryviews.org These coupling strategies could be used to link the this compound core to other aromatic or aliphatic fragments, vastly expanding the range of accessible derivatives. chemistryviews.org

Research Applications of Derivatives

The derivatives of this compound are valuable in several fields of research, from building complex organic molecules to developing new materials and sensors.

As Intermediates in Advanced Organic Synthesis

Substituted phenolic compounds are fundamental building blocks in the synthesis of complex natural products and pharmaceutically active molecules. The derivatives of this compound, with their specific pattern of substitution, offer a unique starting point for such syntheses. For example, 3-(3,5-dimethoxyphenoxy)phenol, a related diaryl ether, serves as a key intermediate in the synthesis of fulicineroside, a compound that has shown moderate antibacterial activity. chemistryviews.org Similarly, the carefully constructed 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is a crucial component of a potent antagonist for dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net These examples underscore the strategic importance of phenolic derivatives as intermediates, where each functional group plays a role in the subsequent steps of a complex synthesis.

Exploration in Material Science (e.g., Non-Linear Optics)

The field of material science is increasingly interested in organic molecules with specific electronic and optical properties. Derivatives of this compound, particularly those with extended π-conjugated systems, are candidates for such applications. Non-linear optical (NLO) materials, which can alter the properties of light, are crucial for modern photonics and optical computing.

Schiff base derivatives, especially ortho-hydroxy Schiff bases, are known for their interesting photochromic and thermochromic properties. orgsyn.org The intramolecular charge transfer (ICT) within these molecules, facilitated by donor and acceptor groups across the conjugated system, is a key factor for NLO activity. nih.gov Theoretical studies on various phenols and their derivatives have shown that specific substitution patterns can lead to high first hyperpolarizability (βtot), a measure of NLO response. springernature.com The strategic placement of electron-donating (methoxy, methyl, hydroxyl) and electron-withdrawing (bromo) groups, combined with the extended conjugation in Schiff base derivatives, could lead to significant NLO properties, making them promising for further investigation in optical technologies. acs.orgresearchgate.net

Anion Sensing Studies

The development of chemical sensors for the selective detection of anions is a significant area of research due to the vital roles anions play in biological and environmental systems. nanobioletters.com Derivatives of this compound, especially Schiff bases, are excellent candidates for creating such sensors. nih.govresearchgate.net

The mechanism of anion sensing by these molecules often relies on the interaction between the anion and hydrogen-bond-donating groups on the sensor molecule, such as the phenolic -OH group or the N-H group in a reduced Schiff base. nih.gov This interaction, typically through hydrogen bonding or deprotonation, can disrupt the electronic structure of the molecule, leading to a detectable change in its color (chromogenic sensor) or fluorescence (fluorogenic sensor). nih.govresearchgate.net For example, a Schiff base sensor in solution might exhibit a distinct color change upon the addition of specific anions like fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), or dihydrogen phosphate (B84403) (H₂PO₄⁻). researchgate.net The phenolic hydroxyl and the imine nitrogen of a Schiff base derived from this compound could act as a binding site, with the specific electronic and steric environment influencing the selectivity towards different anions. nih.govnih.gov

Structure-Activity Relationship (SAR) Investigations for Potential Bioactive Compounds

The exploration of derivatives of this compound has led to significant insights into how structural modifications influence their biological activities. These investigations are crucial for designing new compounds with enhanced potency and selectivity for various therapeutic and agricultural applications.

Antimicrobial Activity Research

The core structure of this compound has been a scaffold for developing new antimicrobial agents. The antimicrobial efficacy of these derivatives is significantly influenced by the nature and position of various substituents.

(E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives have been synthesized and evaluated for their antibacterial properties against a panel of bacteria including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. researchgate.net The introduction of different functional groups to the phenylimino moiety has a pronounced effect on the antimicrobial spectrum and potency. This highlights the importance of the imine linkage and the substitution pattern on the phenyl ring in determining the antibacterial activity.

Research on other phenol derivatives further supports the importance of specific structural features for antimicrobial action. For instance, in a study of thymol (B1683141) derivatives, the introduction of an allyl group consistently increased potency against planktonic bacteria. nih.gov Specifically, 2-allyl derivatives of thymol and carvacrol (B1668589) demonstrated greater bactericidal activity against planktonic cells compared to their parent compounds. nih.gov Another study found that a chlorinated thymol derivative, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), exhibited significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and was also effective in preventing biofilm formation. koreascience.krnih.gov This suggests that halogenation can be a key strategy to enhance the antimicrobial properties of phenolic compounds.

The following table summarizes the antimicrobial activity of selected phenol derivatives, illustrating the structure-activity relationships.

Compound/DerivativeTarget Organism(s)Key Findings
(E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivativesE. coli, P. aeruginosa, B. subtilis, S. aureusActivity is dependent on the substituents on the phenylimino group. researchgate.net
2-allyl thymolS. epidermidis, P. aeruginosaIncreased potency against planktonic cells compared to thymol. nih.gov
2-allyl carvacrolS. epidermidis, P. aeruginosaShowed a significant reduction in bacterial growth. nih.gov
4-chloro-2-isopropyl-5-methylphenol (chlorothymol)Methicillin-resistant S. aureus (MRSA)Exhibited antimicrobial activity and prevented biofilm formation. koreascience.krnih.gov
Enzyme Inhibitory Studies (e.g., Urease)

Derivatives of brominated and methoxylated phenols have also been investigated for their potential as enzyme inhibitors, particularly against urease. Urease is a crucial enzyme in certain pathogenic bacteria and fungi, and its inhibition can be a therapeutic strategy.

While direct studies on this compound derivatives as urease inhibitors are not extensively documented in the provided results, research on structurally related compounds provides valuable SAR insights. For instance, thiourea (B124793) derivatives containing methoxy (B1213986) groups have shown significant urease inhibitory activity. nih.gov In one study, a series of 3-trifluoromethyl benzoic acid thiourea derivatives were synthesized, and compounds with dichloro and methoxy group substitutions on the aryl group displayed notable activity. nih.gov Specifically, one of the most potent urease inhibitors from this series had an IC₅₀ value of 8.17 ± 0.24 µM. nih.gov

Furthermore, the design and synthesis of sulfonamide-1,2,3-triazole-acetamide derivatives have yielded potent urease inhibitors. researchgate.net In this series, N-phenylacetamide derivatives with substituents like 2-methyl, 4-methoxy, and 2-fluoro were found to be highly effective, with one compound being 198-fold more potent than the standard inhibitor thiourea. researchgate.net These findings underscore the potential of incorporating sulfonyl, triazole, and substituted phenyl groups into a core structure to achieve high urease inhibitory potency.

The table below presents data on the urease inhibitory activity of related compound classes.

Compound ClassKey Structural FeaturesNotable Activity
3-trifluoromethyl benzoic acid thiourea derivativesDichloro and methoxy substitutions on the aryl groupIC₅₀ value of 8.17 ± 0.24 µM for the most potent compound. nih.gov
Sulfonamide-1,2,3-triazole-acetamide derivativesN-phenylacetamide with 2-methyl, 4-methoxy, or 2-fluoro substituentsOne derivative was 198-fold more potent than thiourea. researchgate.net
Insecticidal Activity Research

The investigation of this compound derivatives extends to their potential as insecticides. Structure-activity relationship studies in this area aim to identify the chemical modifications that enhance toxicity to insect pests while maintaining safety for non-target organisms.

Research on related chemical structures provides insights into the features that contribute to insecticidal properties. For example, a study on phenylpyrazole oxime derivatives, designed using three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, revealed that the introduction of an aryl ring and an electron-withdrawing group in the side arm can enhance insecticidal activity. nih.gov Two such derivatives, POE₁₂ and POT₂, showed significantly higher activity against Plutella xylostella than the commercial insecticide fipronil. nih.gov

Another study focused on synthesizing pyrazoline derivatives containing a β-methoxyacrylate pharmacophore. nih.gov One of the synthesized compounds demonstrated notable insecticidal activity against Mythimna separata, with an LC₅₀ value of 26.6 µg/mL. nih.gov This indicates that the pyrazoline scaffold combined with a β-methoxyacrylate group can be a promising framework for developing new insecticides.

The insecticidal activities of these related compound classes are summarized below.

Compound ClassTarget InsectKey Findings
Phenylpyrazole oxime derivatives (POE₁₂ and POT₂)Plutella xylostella4.2 and 2.7 times more active than fipronil, respectively. nih.gov
Pyrazoline derivative with β-methoxyacrylateMythimna separataLC₅₀ value of 26.6 µg/mL. nih.gov

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of polysubstituted phenols like 3-Bromo-2-methoxy-5-methylphenol traditionally relies on multi-step processes that can be resource-intensive and generate significant waste. Future research should prioritize the development of more efficient, sustainable, and atom-economical synthetic routes.

Green Chemistry Approaches: The principles of green chemistry offer a framework for developing more environmentally benign syntheses. For instance, the use of safer solvents, such as water or bio-based solvents, and the reduction of hazardous reagents are critical. Research into the ipso-hydroxylation of arylboronic acids using green oxidants like hydrogen peroxide in ethanol (B145695) presents a promising avenue. acs.orgnih.govnih.govmcgill.ca This approach could be adapted for the synthesis of this compound, potentially starting from a corresponding boronic acid precursor.

Catalytic C-H Functionalization: Direct C-H functionalization is a powerful strategy for streamlining the synthesis of complex molecules by avoiding the need for pre-functionalized starting materials. nih.govwikipedia.orgwikipedia.org Research into transition-metal catalyzed C-H activation could lead to a more direct synthesis of this compound. For example, palladium-catalyzed ortho-alkenylation of unprotected phenols has been demonstrated, showcasing the potential for direct functionalization. youtube.com Future work could explore the regioselective bromination, methoxylation, and methylation of a phenol (B47542) core using C-H activation strategies.

Flow Chemistry: Continuous flow chemistry is emerging as a valuable tool in the synthesis of pharmaceuticals and fine chemicals. nih.govnih.govmst.dkrsc.org This technology offers enhanced control over reaction parameters, improved safety, and easier scalability. Developing a flow synthesis for this compound could lead to a more efficient and reproducible manufacturing process. The ability to safely handle hazardous reagents and intermediates in a closed system makes flow chemistry particularly attractive for reactions like bromination. mst.dk

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and mild reaction conditions. acs.orgrsc.orgwikipedia.orgacs.orgwikipedia.org Future research could explore the use of engineered enzymes for the selective hydroxylation, bromination, or methoxylation of a suitable precursor to form this compound. For instance, tyrosinase-based biocatalysts have been used for the treatment of phenol-containing wastewater, demonstrating their potential for phenol modification. wikipedia.org

MethodologyPotential Advantages for Synthesizing this compound
Green ChemistryReduced waste, use of safer reagents and solvents.
C-H FunctionalizationIncreased atom economy, fewer synthetic steps.
Flow ChemistryImproved safety, scalability, and process control.
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly.

In-depth Mechanistic Studies of Complex Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and further transformation of this compound is crucial for optimizing existing methods and developing new ones.

Mechanisms of Halogenation and Methoxylation: The bromination of phenols can proceed through different mechanisms depending on the reaction conditions, such as the solvent and the presence of catalysts. mst.dkeuropa.eu In polar solvents like water, the reaction is often rapid and can lead to polysubstitution due to the activation of the aromatic ring by the phenoxide ion. mst.dk In non-polar solvents, the reaction can be more controlled, yielding monobrominated products. europa.eu Future studies could investigate the precise mechanism of bromination for a substrate like 2-methoxy-5-methylphenol (B1664560) to control the regioselectivity and achieve the desired 3-bromo isomer. Similarly, understanding the mechanism of O-methylation, for example using dimethyl sulfate (B86663), is important for optimizing the synthesis of the methoxy (B1213986) group. rsc.org

Mechanisms of C-H Activation: The mechanisms of transition metal-catalyzed C-H activation are complex and varied. nih.govrsc.org They can involve concerted metalation-deprotonation, oxidative addition, or radical pathways. nih.gov Detailed mechanistic studies, including kinetic analysis and the identification of intermediates, would be invaluable for developing efficient and selective C-H functionalization routes to this compound. For instance, understanding the role of directing groups and the factors that control regioselectivity is a key area for future investigation. chemistryviews.org

Photoredox Catalysis Mechanisms: Visible-light photoredox catalysis offers a mild and powerful way to initiate chemical transformations. nsf.gov The bromination of phenols and alkenes has been achieved using this technique, where bromine is generated in situ. nsf.gov Mechanistic investigations into the photoredox-catalyzed synthesis of this compound could uncover novel reaction pathways and lead to highly efficient and selective methods.

Rational Design and Synthesis of Tailored Derivatives for Emerging Applications

The specific substitution pattern of this compound suggests that its derivatives could have interesting properties and applications in various fields.

Materials Science: Substituted phenols are important building blocks for a range of materials. Brominated phenols, for example, are used as flame retardants. wikipedia.orgmst.dkeuropa.eu The presence of a bromine atom in derivatives of this compound could impart flame-retardant properties to polymers. Further functionalization could lead to novel monomers for the synthesis of high-performance polymers with tailored thermal and mechanical properties. Additionally, substituted phenols are being explored for applications in organic light-emitting diodes (OLEDs). rsc.orgmdpi.comresearchgate.netresearchgate.net The rational design of derivatives of this compound could lead to new materials with interesting photophysical properties for use in electronic devices.

Pharmaceuticals: Phenolic and phenolic ether moieties are prevalent in a large number of approved drugs. mcgill.caacs.orgnsf.gov The substitution pattern on the phenol ring is critical for biological activity. mcgill.ca The combination of a halogen, a methoxy group, and a methyl group on a phenolic scaffold, as seen in this compound, provides a template for the design of new bioactive molecules. For example, methoxyphenols are used in the synthesis of various pharmaceuticals. punagri.comnih.govpharmaffiliates.com Future research could involve the synthesis of a library of derivatives of this compound and their screening for various biological activities, such as antimicrobial, antioxidant, or anticancer effects.

Agrochemicals: Phenolic compounds also play a significant role in agriculture, both as natural components of plants and as active ingredients in pesticides. nih.gov The development of new agrochemicals with improved efficacy and reduced environmental impact is an ongoing goal. Derivatives of this compound could be designed and synthesized as potential herbicides, fungicides, or insecticides. The specific combination of functional groups could influence the molecule's uptake, transport, and mode of action in target organisms.

Application AreaPotential Role of this compound Derivatives
Materials ScienceFlame retardants, monomers for polymers, OLED materials.
PharmaceuticalsScaffolds for new bioactive molecules with potential antimicrobial, antioxidant, or anticancer activity.
AgrochemicalsDevelopment of new herbicides, fungicides, or insecticides.

Synergistic Integration of Computational and Experimental Approaches

The combination of computational chemistry and experimental work offers a powerful paradigm for accelerating the discovery and development of new chemical entities and processes.

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the activation barriers for different potential reactions. wikipedia.orgacs.orgnsf.govwikipedia.org This can be particularly useful for predicting the regioselectivity of electrophilic aromatic substitution reactions on a complex substrate like 2-methoxy-5-methylphenol, helping to identify conditions that would favor the formation of the desired 3-bromo isomer. Computational studies can also guide the choice of catalysts and reaction conditions for C-H activation reactions. acs.org

Understanding Reaction Mechanisms: Computational modeling can provide detailed insights into reaction mechanisms that are difficult to obtain through experimental methods alone. acs.orgwikipedia.orgrsc.org For example, DFT calculations can be used to elucidate the structure of transition states and intermediates in the bromination or methoxylation of phenols. nih.govacs.org This understanding can then be used to refine reaction conditions to improve yields and selectivity.

Designing Novel Derivatives: Computational tools can be employed in the rational design of new derivatives of this compound with specific properties. rsc.org For instance, Quantitative Structure-Activity Relationship (QSAR) studies, often in conjunction with DFT calculations, can be used to predict the biological activity of a series of related compounds. wikipedia.org This can help to prioritize which derivatives to synthesize and test, saving time and resources. In materials science, computational modeling can be used to predict the electronic and photophysical properties of new derivatives for applications such as OLEDs. rsc.orgresearchgate.netresearchgate.net

The future of research on this compound and its derivatives is rich with possibilities. By embracing modern synthetic methods, delving into the intricacies of reaction mechanisms, rationally designing novel functional molecules, and leveraging the synergy between computational and experimental approaches, the scientific community can unlock the full potential of this intriguing chemical scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-2-methoxy-5-methylphenol, and how can regioselectivity be controlled during bromination?

  • Methodological Answer : The synthesis of brominated phenolic derivatives often involves electrophilic aromatic substitution (EAS). For regioselective bromination, directing groups like methoxy (-OCH₃) and methyl (-CH₃) play critical roles.

  • Step 1 : Start with 2-methoxy-5-methylphenol. Activate the aromatic ring using a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) to enhance electrophilic attack .
  • Step 2 : Use bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent. The methoxy group directs bromination to the ortho/para positions, while the methyl group further stabilizes the transition state. Optimize reaction temperature (typically 0–25°C) and solvent polarity (e.g., dichloromethane or acetonitrile) to favor the desired 3-bromo product .
  • Step 3 : Confirm regioselectivity via NMR (e.g., ¹H and ¹³C) and compare with computational predictions of substituent effects .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to identify aromatic proton splitting patterns. The methoxy group (-OCH₃) typically appears as a singlet at ~3.8 ppm, while the methyl group (-CH₃) resonates at ~2.3 ppm. The bromine substituent deshields adjacent protons, causing distinct splitting .
  • LC-MS : Confirm molecular weight (MW = 231.06 g/mol) via electrospray ionization (ESI) in negative ion mode. Monitor purity using UV detection (λ ≈ 270 nm for phenolic derivatives) .
  • Melting Point and Boiling Point : Compare experimental values (e.g., bp ~271°C for structurally similar esters) with literature data to assess purity .

Q. What are the stability considerations for storing this compound under laboratory conditions?

  • Methodological Answer :

  • Storage : Store in amber glass vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the phenolic -OH group.
  • Degradation Monitoring : Perform periodic HPLC analysis to detect decomposition products (e.g., demethylation or debromination). Use a C18 column with a methanol/water mobile phase .

Advanced Research Questions

Q. How do electron-donating substituents (methoxy, methyl) influence the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer :

  • Substituent Effects : The methoxy group increases electron density at the ortho position, enhancing oxidative addition with Pd(0) catalysts. The methyl group sterically hinders para positions, directing coupling to the bromine site.
  • Experimental Design :
  • Use Suzuki-Miyaura coupling with arylboronic acids. Optimize catalyst (Pd(PPh₃)₄), base (K₂CO₃), and solvent (toluene/ethanol) .
  • Monitor reaction progress via TLC and isolate biaryl products via column chromatography. Compare yields with computational DFT studies on transition-state stabilization .

Q. What computational methods are recommended to model the electronic effects of substituents in this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (FMOs) and predict sites for electrophilic/nucleophilic attack .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to explain regioselectivity in reactions. Compare with experimental NMR chemical shifts .

Q. How can researchers investigate the potential role of this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Target Selection : Focus on enzymes with phenolic substrate-binding pockets (e.g., tyrosine kinases or cytochrome P450).
  • Assay Design :
  • Use fluorescence-based assays to measure inhibition of enzyme activity. For example, monitor changes in NADPH consumption for oxidoreductases .
  • Perform molecular docking (AutoDock Vina) to predict binding affinities. Validate with X-ray crystallography of enzyme-inhibitor complexes .

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Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-2-methoxy-5-methylphenol
Reactant of Route 2
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3-Bromo-2-methoxy-5-methylphenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.